(3-Diethoxyphosphorylphenyl) acetate
Description
(3-Diethoxyphosphorylphenyl) acetate is an organophosphorus compound featuring a phenyl ring substituted at the 3-position with a diethoxyphosphoryl group (-PO(OEt)₂) and an acetate ester (-OAc) (Figure 1). This structure combines aromaticity with phosphoryl and ester functionalities, making it valuable in organic synthesis, particularly in reactions involving nucleophilic substitution or as a precursor for phosphorylated intermediates. Its electronic properties are influenced by the electron-withdrawing phosphoryl group, which enhances the reactivity of adjacent functional groups .
Properties
Molecular Formula |
C12H17O5P |
|---|---|
Molecular Weight |
272.23 g/mol |
IUPAC Name |
(3-diethoxyphosphorylphenyl) acetate |
InChI |
InChI=1S/C12H17O5P/c1-4-15-18(14,16-5-2)12-8-6-7-11(9-12)17-10(3)13/h6-9H,4-5H2,1-3H3 |
InChI Key |
COPFELNDKGWIKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=CC(=C1)OC(=O)C)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl(3-acetoxyphenyl)phosphonate typically involves the reaction of diethyl phosphite with 3-acetoxyphenyl halides under basic conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate . Another approach involves the use of palladium-catalyzed cross-coupling reactions between diethyl phosphite and aryl halides .
Industrial Production Methods: Industrial production of diethyl(3-acetoxyphenyl)phosphonate may involve large-scale reactions using similar synthetic routes. The choice of catalysts, solvents, and reaction conditions can be optimized to enhance yield and purity. Microwave-assisted synthesis and other advanced techniques may also be employed to improve efficiency .
Chemical Reactions Analysis
Types of Reactions: (3-Diethoxyphosphorylphenyl) acetate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphines or phosphine oxides.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed for substitution reactions.
Major Products:
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphines or phosphine oxides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(3-Diethoxyphosphorylphenyl) acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl(3-acetoxyphenyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding to the active site of the enzyme . Additionally, the compound can participate in various biochemical pathways, affecting cellular processes and metabolic functions .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below summarizes key structural differences and similarities among (3-Diethoxyphosphorylphenyl) acetate and related compounds:
Reactivity and Functional Group Interactions
- Phosphoryl Group Effects: The diethoxyphosphoryl group in this compound acts as an electron-withdrawing substituent, activating the acetate group toward nucleophilic attack. This contrasts with Methyl Diethylphosphonoacetate, where the aliphatic chain lacks conjugation, reducing electronic activation . Ethyl (Diphenylphosphoryl)acetate exhibits steric hindrance from phenyl groups, slowing reactions compared to diethoxy analogs .
- Ester Group Reactivity: Allyl Diethylphosphonoacetate’s unsaturated allyl ester enables participation in cycloaddition or polymerization, unlike saturated esters in other compounds . Triethylphosphonoacetate’s three ethoxy groups enhance hydrolytic stability, making it preferable for aqueous-phase reactions .
- Aromatic vs. Aliphatic Backbones: The phenyl ring in this compound allows π-π interactions in catalysis or material science, whereas aliphatic analogs like Methyl Diethylphosphonoacetate are more flexible but lack aromatic stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
